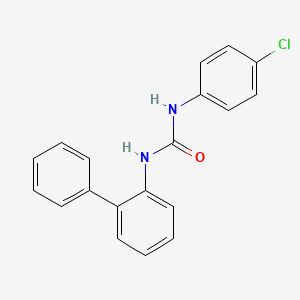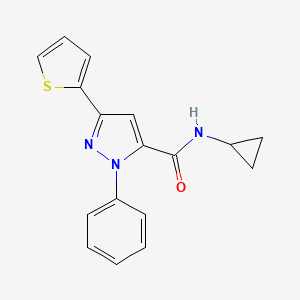
N-2-biphenylyl-N'-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-N'-(4-chlorophenyl)urea, commonly known as BPU, is a synthetic compound that has been extensively studied for its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 308.78 g/mol. BPU has been found to have significant effects on the biological systems, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of BPU is not fully understood, but it is believed to act by inhibiting the activity of protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. BPU has been found to inhibit the activity of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinases (MAPKs).
Biochemical and physiological effects:
BPU has been found to have significant biochemical and physiological effects on the biological systems. It has been found to induce cell cycle arrest and apoptosis in cancer cells, to improve cognitive function in animal models of Alzheimer's disease, and to modulate the immune response. BPU has also been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various diseases, including autoimmune disorders and cancer.
実験室実験の利点と制限
BPU has several advantages for lab experiments, including its high purity, solubility in organic solvents, and well-established synthesis method. However, BPU also has some limitations, including its low water solubility, which can limit its use in in vivo experiments, and its potential toxicity, which requires careful handling and safety precautions.
将来の方向性
Several future directions for BPU research can be identified. These include the development of more potent and selective BPU analogs, the investigation of BPU's effects on other protein kinases and signaling pathways, and the evaluation of BPU's potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune disorders. Further studies are also needed to understand the pharmacokinetics and pharmacodynamics of BPU and to optimize its dosing and administration.
合成法
BPU is synthesized by reacting 2-biphenylamine with 4-chlorophenyl isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is obtained by filtration and recrystallization. The purity of the product is assessed by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
BPU has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, BPU has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In neuroscience, BPU has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In immunology, BPU has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-15-10-12-16(13-11-15)21-19(23)22-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODWYERFAIIGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-(4-chlorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5707620.png)


![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)



![methyl 1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5707681.png)
![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)